molecular formula C5H13NO B1267319 3-Amino-2-methylbutan-2-ol CAS No. 6291-17-4

3-Amino-2-methylbutan-2-ol

Cat. No. B1267319
CAS RN: 6291-17-4
M. Wt: 103.16 g/mol
InChI Key: OVKDLPZRDQTOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-methylbutan-2-ol involves various strategies, including the use of d- or l-glucose as starting materials for the efficient synthesis of enantiomers of related amino alcohols and the modification of amino acid pathways in recombinant organisms for biofuel production. One key approach for synthesizing enantiomers like 4-aminobutane-1,2,3-triol utilizes a one-pot conversion of an aldehyde to an amide, demonstrating the versatility of carbohydrate-derived aldehydes in synthesizing complex amino alcohols (Dunlap et al., 2008). Additionally, engineered enzymes have facilitated the anaerobic production of isobutanol, a biofuel, from glucose, showcasing innovative methods to overcome cofactor utilization imbalances in microbial synthesis processes (Bastian et al., 2011).

Molecular Structure Analysis

Research into the molecular structure of related compounds, such as various amino acids and their derivatives, has been extensive. Studies have detailed the synthesis and characterization of novel amino acids in plant nodules, elucidating their molecular configurations and potential biological roles (Shaw et al., 1981). Such investigations contribute to our understanding of 3-Amino-2-methylbutan-2-ol's molecular structure by analogy.

Chemical Reactions and Properties

The chemical behavior of 3-Amino-2-methylbutan-2-ol and related compounds, including their reactivity and interaction with various chemical agents, provides insight into their versatility and potential applications. For example, the diastereoselective alkylation of 3-aminobutanoic acid at the 2-position highlights the compound's reactivity and the possibility of synthesizing derivatives with specific stereochemical configurations (Estermann & Seebach, 1988).

Physical Properties Analysis

The physical properties of 3-Amino-2-methylbutan-2-ol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. While specific studies on 3-Amino-2-methylbutan-2-ol's physical properties were not found, related research on amino acids and their derivatives offers comparative insights. The synthesis and NMR analysis of oligo(3-hydroxyalkanoic acid) derivatives, for example, provide valuable information on structural flexibility and potential applications in biopolymer and pharmaceutical fields (Albert et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-Amino-2-methylbutan-2-ol, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, are essential for its practical applications. Investigations into the synthesis and reactivity of related amino acids and their derivatives, such as the synthesis of 3-alkyl-4-aminobutanoic acids through the Michael addition and subsequent reactions, provide a foundation for understanding 3-Amino-2-methylbutan-2-ol's chemical properties and reactivity patterns (Andruszkiewicz & Silverman, 1990).

Scientific Research Applications

Biofuel Production

3-Amino-2-methylbutan-2-ol is involved in the biofuel production process. A study by Bastian et al. (2011) demonstrated the conversion of glucose to isobutanol, a biofuel candidate, using a modified amino acid pathway in recombinant organisms. They engineered enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase for efficient biofuel production under anaerobic conditions, overcoming a critical obstacle to biofuel commercialization (Bastian et al., 2011).

Enzyme Studies

In 1960, Press et al. isolated and studied a proteolytic enzyme, cathepsin D, from bovine spleen, employing 2-methylbutan-2-ol-phthalate solvent for separating amino acids. This research contributes to our understanding of enzyme properties and functions (Press, Porter, & Cebra, 1960).

Chemical Reactions and Stereochemistry

Kirmse and Arold (1970) investigated the deamination of (—)(S)-1-Amino-2-methylbutane, leading to the production of various compounds, including 2-methylbutan-2-ol. This study provides insights into reaction mechanisms and stereochemical implications (Kirmse & Arold, 1970).

Amino Acid Catalysis

Verduyckt et al. (2017) explored the Ru-catalyzed hydrogenation–decarbonylation of amino acids, leading to the production of primary amines and side products like 2-amino-3-methylbutane. This research is significant in the context of developing sustainable chemical processes (Verduyckt, Coeck, & Vos, 2017).

Gas Chromatography and Optical Isomer Analysis

Rubinstein et al. (1973) conducted a study on the configuration of optical isomers using gas chromatography, including compounds like 2-amino-3-methylbutane. Their work provided a method for unambiguously synthesizing and identifying L(R)-isomers (Rubinstein, Feibush, & Gil-av, 1973).

Cheese Fermentation Studies

Meng et al. (2021) investigated the formation of malty compounds during the fermentation of Raclette-type cheese. They identified several compounds, including 2- and 3-methylbutan-1-ol, which are closely related to 3-Amino-2-methylbutan-2-ol. This research is vital for understanding flavor development in cheese (Meng et al., 2021).

Safety And Hazards

3-Amino-2-methylbutan-2-ol is associated with several hazard statements, including H315, H318, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDLPZRDQTOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277823
Record name 3-amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylbutan-2-ol

CAS RN

6291-17-4
Record name 6291-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methyl-2-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-methylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-2-methylbutan-2-ol
Reactant of Route 3
Reactant of Route 3
3-Amino-2-methylbutan-2-ol
Reactant of Route 4
Reactant of Route 4
3-Amino-2-methylbutan-2-ol
Reactant of Route 5
Reactant of Route 5
3-Amino-2-methylbutan-2-ol
Reactant of Route 6
3-Amino-2-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.